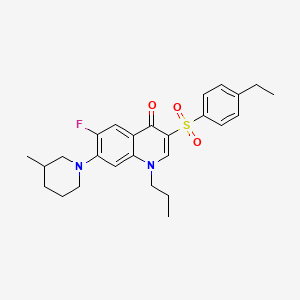

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Description

This compound is a quinolin-4-one derivative featuring a 4-ethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, a 3-methylpiperidin-1-yl substituent at position 7, and a propyl chain at position 1 of the dihydroquinoline scaffold.

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-4-12-28-17-25(33(31,32)20-10-8-19(5-2)9-11-20)26(30)21-14-22(27)24(15-23(21)28)29-13-6-7-18(3)16-29/h8-11,14-15,17-18H,4-7,12-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZMXHREKKKZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and the addition of the piperidine moiety. Common synthetic routes may include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

Addition of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biological Studies: The compound may be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Position 3 (Sulfonyl Group)

- Target Compound : 4-ethylbenzenesulfonyl group.

- Analog 1 () : 3-chlorobenzenesulfonyl group.

- Analog 2 (): 3-chlorophenylsulfonyl group. Similar to Analog 1 but paired with a diethylamino group at position 7, suggesting divergent pharmacological profiles (e.g., altered solubility or receptor affinity) .

- Analog 3 () : 4-ethylbenzenesulfonyloxy group.

Position 7 (Heterocyclic Amine)

Position 1 (Alkyl/Aryl Chain)

Structural and Functional Implications

Biological Activity

The compound 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 335.46 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide moiety, a fluorinated aromatic ring, and a piperidine derivative, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It was identified as a CK2 inhibitor , which is significant in cancer therapy due to CK2's role in cell proliferation and survival. The inhibition of CK2 has been linked to the suppression of tumor growth in various cancer types.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | CK2 inhibition leading to apoptosis |

| A549 (Lung) | 3.8 | Induction of cell cycle arrest |

| HCT116 (Colon) | 4.5 | Inhibition of proliferation |

These results indicate that the compound exhibits promising anticancer activity through multiple mechanisms, including apoptosis and cell cycle modulation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial effects. A recent study tested its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Moderate inhibition |

| Escherichia coli | 8 µg/mL | Strong inhibition |

| Pseudomonas aeruginosa | 16 µg/mL | Weak inhibition |

The results suggest that while it exhibits some antimicrobial properties, further optimization may be needed for enhanced efficacy.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of the compound and its biological activity is crucial for further development. The presence of the sulfonyl group and fluorine atom appears to enhance binding affinity to target proteins associated with cancer progression.

Q & A

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

Methodological Answer: The synthesis should focus on:

- Coupling Reactions : Use reductive amination (e.g., sodium triacetoxyborohydride) for introducing the 3-methylpiperidin-1-yl group, as demonstrated in analogous tetrahydroquinoline derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for reactions involving bulky substituents like 4-ethylbenzenesulfonyl .

- Purification : Employ flash chromatography (silica gel) or preparative HPLC (e.g., Chromolith® columns) to isolate the target compound from byproducts .

- Flow Chemistry : For scalability, consider continuous-flow systems to optimize reaction parameters (residence time, temperature) and reduce side reactions .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals from the sulfonyl and piperidinyl groups. Compare with published data for similar dihydroquinolin-4-ones .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ESI-HRMS for [M+H]+ ions) .

- HPLC-PDA : Employ reverse-phase columns (e.g., Purospher® STAR) with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for the sulfonyl and piperidinyl substituents?

Methodological Answer:

- Solvent Effects : Record NMR in deuterated DMSO or CDCl3 to minimize peak broadening caused by hydrogen bonding with the sulfonyl group .

- Dynamic Effects : Investigate conformational flexibility of the 3-methylpiperidin-1-yl group using variable-temperature NMR to identify rotameric states .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., CCDC entries for 4-oxo-1,4-dihydroquinoline derivatives) to validate substituent geometry .

Q. What experimental approaches quantify the impact of the 3-methylpiperidin-1-yl group on physicochemical properties?

Methodological Answer:

- LogP Measurement : Use shake-flask or HPLC-based methods to determine lipophilicity, critical for predicting blood-brain barrier penetration .

- Solubility Studies : Perform equilibrium solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to assess steric effects of the 3-methyl group on piperidine ring conformation .

Q. How should enzyme inhibition assays be designed to ensure reliable SAR data?

Methodological Answer:

- Positive Controls : Include known inhibitors (e.g., Hedgehog Antagonist VIII) to validate assay conditions .

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate IC50 values, ensuring triplicate replicates .

- Off-Target Screening : Test against related enzymes (e.g., Pfmrk kinase) to assess selectivity, using radioactive ATP-binding assays .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) and identify critical quality attributes .

- Crystallization Control : Seed with pure compound crystals to ensure consistent polymorph formation during recrystallization .

Q. How can researchers validate the biological relevance of in vitro data for this compound?

Methodological Answer:

- Cell Permeability Assays : Use Caco-2 monolayers to predict oral bioavailability, with LC-MS quantification of apical/basolateral concentrations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., AUC, Cmax) in rodent models with in vitro ADME data .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between academic studies?

Methodological Answer:

- Assay Standardization : Adopt USP guidelines for enzyme inhibition (e.g., buffer composition, incubation time) to minimize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and refine SAR models .

- Structural Verification : Re-synthesize disputed compounds and characterize them with identical analytical protocols to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.